molecular formula C15H20N6O B6965439 [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B6965439
M. Wt: 300.36 g/mol
InChI Key: XZUIZTLKFVBNMJ-UHFFFAOYSA-N
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Description

[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl-1,2,4-triazole intermediate, which is then reacted with piperidine and subsequently with 5-methyl-1H-pyrazole. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent quality and efficiency. Solvent extraction and crystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, research focuses on the compound’s therapeutic potential. Studies are conducted to evaluate its efficacy and safety in treating conditions such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound is explored for its use in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone: shares similarities with other triazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-10-13(8-16-18-10)15(22)20-6-4-11(5-7-20)14-19-17-9-21(14)12-2-3-12/h8-9,11-12H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUIZTLKFVBNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCC(CC2)C3=NN=CN3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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